5-Bromo-3-chloro-2-fluorophenol

Description

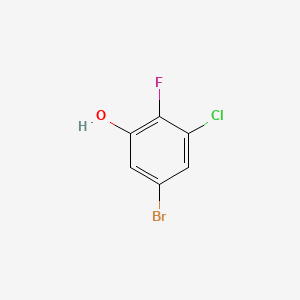

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMIWRKHBJSAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716661 | |

| Record name | 5-Bromo-3-chloro-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305322-97-7 | |

| Record name | 5-Bromo-3-chloro-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-chloro-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-chloro-2-fluorophenol

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective application. This guide provides a detailed technical overview of 5-Bromo-3-chloro-2-fluorophenol (CAS No. 1305322-97-7), a halogenated aromatic intermediate with significant potential in the synthesis of complex molecular architectures. While extensive experimental data for this specific compound is not widely published, this document synthesizes high-quality computed data, draws expert comparisons with structurally related analogs, and provides standardized protocols for its empirical characterization.

Core Molecular Identity and Structure

This compound is a polysubstituted phenol characterized by a unique arrangement of three different halogen atoms and a hydroxyl group on the benzene ring. This substitution pattern is key to its reactivity and physical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1305322-97-7 | [1][2][3][4] |

| Molecular Formula | C₆H₃BrClFO | [2][3] |

| Molecular Weight | 225.44 g/mol | [1][2][3] |

| Canonical SMILES | C1=C(C=C(C(=C1O)F)Cl)Br | [1] |

| InChIKey | GXMIWRKHBJSAJB-UHFFFAOYSA-N | [1] |

The strategic placement of electron-withdrawing halogen atoms (F, Cl, Br) and an electron-donating hydroxyl group creates a molecule with distinct regions of electron density, influencing its acidity, lipophilicity, and reactivity in synthetic transformations.

Caption: 2D structure of this compound.

Physicochemical Properties: A Calculated and Comparative Analysis

| Property | Predicted/Calculated Value | Source |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1][2] |

| Octanol-Water Partition Coeff. (XLogP3) | 2.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 0 | [2] |

Acidity (pKa)

The acidity of the phenolic proton is significantly influenced by the inductive and resonance effects of the halogen substituents. All three halogens exert a strong electron-withdrawing inductive (-I) effect, which stabilizes the resulting phenoxide anion and thus increases acidity (lowers the pKa) compared to phenol (pKa ≈ 10.0).

A comparative look at para-substituted halophenols reveals a non-linear trend: p-fluorophenol (pKa 10.0), p-chlorophenol (pKa 9.4), and p-bromophenol (pKa 9.1).[5] This is due to the competing electron-donating resonance (+R) effect, which is strongest for fluorine and weakest for bromine, counteracting the inductive effect.

For this compound, the cumulative -I effect from three halogens is expected to make it considerably more acidic than phenol. The fluorine at the ortho position will have a particularly strong influence. A precise pKa value would require experimental determination (see Section 5.2), but it can be confidently predicted to be significantly lower than 9.0.

Solubility and Lipophilicity

The calculated octanol-water partition coefficient (XLogP3) of 2.9 indicates that this compound is a lipophilic molecule, exhibiting a preference for non-polar environments over aqueous media.[2] This is expected, as the large, hydrophobic bromine and chlorine atoms and the overall carbon framework outweigh the polarity of the single hydroxyl group.

Based on the properties of similar halogenated phenols, this compound is predicted to have high solubility in polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate (EtOAc), and dichloromethane (DCM), and moderate to high solubility in polar protic solvents such as methanol and ethanol.[6] Its solubility in water is expected to be low. This solubility profile is critical for selecting appropriate solvent systems for chemical reactions, purification (e.g., column chromatography, recrystallization), and formulation.

Caption: Relationship between structure and key physicochemical properties.

Implications for Drug Discovery and Synthesis

Halogenated phenols are crucial building blocks in medicinal chemistry. The specific substitution pattern of this compound offers several strategic advantages:

-

Modulation of Physicochemical Properties: The introduction of halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity of a drug candidate to its target protein.

-

Vector for Synthetic Elaboration: The bromine and chlorine atoms serve as handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The C-Br bond is generally more reactive than the C-Cl bond, allowing for potential regioselective synthesis where the bromine is reacted preferentially under milder conditions.[7] This differential reactivity is a powerful tool for building molecular complexity in a controlled manner.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA) indicate the following hazards:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[3] In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air.[3] Seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen to prevent oxidation.[2]

Experimental Protocols for Physical Property Determination

Given the absence of published experimental data, the following section provides standardized, self-validating protocols for determining the key physical properties of this compound.

Caption: Workflow for experimental characterization of physical properties.

Protocol: Melting Point Determination (Thomas-Hoover or equivalent)

-

Sample Preparation: Finely powder a small, dry sample of the compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Rapid Scan (Optional): If the melting point is completely unknown, perform a rapid heating scan (10-20 °C/min) to find an approximate range.

-

Accurate Determination: Using a fresh sample, heat the block to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

-

Validation: A sharp melting range (≤ 2 °C) is indicative of high purity.

Protocol: pKa Determination (UV-Vis Spectrophotometry)

Causality: The UV-Vis absorbance spectrum of a phenol differs from its conjugate base (phenoxide). By measuring the absorbance at a fixed wavelength across a range of pH values, one can determine the pH at which the phenol and phenoxide are present in equal concentrations, which corresponds to the pKa.

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning the expected pKa range (e.g., pH 6.0 to 10.0).

-

Sample Preparation: Add a small, constant aliquot of the stock solution to a constant volume of each buffer solution in a series of cuvettes.

-

Spectral Scan: Scan the full UV-Vis spectrum of the most acidic (fully protonated) and most basic (fully deprotonated) samples to identify the wavelength of maximum absorbance difference (λ_max).

-

Absorbance Measurement: Measure the absorbance of every buffered sample at this λ_max.

-

Data Analysis: Plot absorbance versus pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve. This can be determined from the inflection point or by fitting the data to the Henderson-Hasselbalch equation.

Protocol: Solubility Determination (Shake-Flask Method)

Trustworthiness: This widely used method ensures that a true equilibrium between the solid solute and the solvent is reached, providing a reliable measure of solubility.

-

System Preparation: Add an excess amount of this compound to several vials, ensuring visible solid remains.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent (e.g., Ethanol, Ethyl Acetate, Toluene) to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for 24-48 hours. The extended shaking ensures the solution becomes fully saturated.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze its concentration using a pre-calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Calculation: Use the determined concentration and the dilution factor to calculate the original solubility in units such as g/100 mL or mg/mL.

References

- Electronic Supplementary Material. The Royal Society of Chemistry.

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.

- Why is para choro phenol more acidic than para fluro phenol? Quora. (2017-06-10).

- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. onlinelibrary.wiley.com.

- This compound. PubChem.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- 5-Bromo-2-chloro-4-fluorophenol. lzchemical.com.

- 5-Bromo-2-chlorophenol. PubChem.

- Is p-bromophenol more acidic than p-chlorophenol? Chemistry Stack Exchange. (2015-04-12).

- 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. researchgate.net.

Sources

An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluorophenol

This guide provides a comprehensive technical overview of 5-Bromo-3-chloro-2-fluorophenol (CAS No. 1305322-97-7), a halogenated aromatic intermediate with significant potential in synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established chemical principles to offer field-proven insights into its properties, synthesis, reactivity, and applications.

Introduction and Strategic Overview

This compound is a polysubstituted phenol whose value lies in the precise arrangement of its functional groups. The presence of three distinct halogens (F, Cl, Br) on the aromatic ring, each with unique electronic properties and reactivity profiles, makes this molecule a highly versatile building block. The phenolic hydroxyl group further adds a key site for derivatization.

This strategic arrangement allows for sequential and site-selective modifications, a critical advantage in the multi-step synthesis of complex target molecules like active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The electron-withdrawing nature of the halogens acidifies the phenol and influences the regioselectivity of subsequent reactions, providing chemists with a powerful tool for molecular design. This guide will deconstruct the molecule's attributes to provide a practical framework for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical properties is the foundation of its successful application in the laboratory. The data for this compound, compiled from various chemical databases and predictive models, are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1305322-97-7 | [3][4] |

| Molecular Formula | C₆H₃BrClFO | [3] |

| Molecular Weight | 225.44 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 240.8±35.0°C at 760 mmHg (Predicted) | [1] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [5] |

| LogP (Predicted) | 2.9472 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 |[5] |

Spectroscopic Characterization

While specific spectra for this compound are proprietary to manufacturers, standard analytical techniques are used for quality control.[6] For any researcher utilizing this compound, it is imperative to validate its identity and purity via the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should exhibit two distinct aromatic protons, likely appearing as doublets or doublet of doublets, with coupling constants characteristic of their meta-relationship. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: Six distinct aromatic carbon signals are expected. The carbons bearing halogens or the hydroxyl group will show characteristic shifts and couplings (e.g., large C-F coupling constants).

-

¹⁹F NMR: A singlet is expected, providing a clear marker for the fluorine-containing species.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl), serving as a definitive confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: The spectrum will be characterized by a broad O-H stretching band (around 3200-3500 cm⁻¹) and sharp C-H aromatic stretching bands (around 3000-3100 cm⁻¹), along with fingerprint region absorptions corresponding to C-O, C-F, C-Cl, and C-Br bonds.

Synthesis and Manufacturing Insights

Proposed Synthetic Workflow

The following diagram outlines a logical and chemically sound workflow for the synthesis of the target compound.

Caption: Proposed multi-step synthesis of this compound.

Exemplary Synthetic Protocol (Conceptual)

This protocol is a conceptual guide. Causality: Each step is designed to install a functional group in a specific position, leveraging directing group effects and standard organic transformations.

Step 1: Synthesis of 5-Bromo-3-chloro-2-fluoroaniline (G)

-

Rationale: Starting with a simpler, commercially available aniline is often more cost-effective. The proposed route involves introducing the fluorine, then a nitro group directed by the existing halogens, followed by reduction to the key aniline intermediate.

-

Procedure:

-

To a solution of 1-bromo-3-chloro-2-fluorobenzene (C) in concentrated sulfuric acid, slowly add a nitrating mixture (HNO₃/H₂SO₄) at 0-5°C.

-

Allow the reaction to warm to room temperature and monitor by TLC/GC-MS until starting material is consumed.

-

Carefully pour the reaction mixture onto ice and extract the product (E) with an organic solvent.

-

The nitro-intermediate (E) is then reduced. Suspend the nitro compound in ethanol and add an excess of stannous chloride (SnCl₂) and concentrated HCl. Reflux the mixture for several hours.

-

After cooling, neutralize the mixture with aqueous NaOH and extract the resulting aniline (G). Purify by column chromatography.

-

Step 2: Diazotization and Hydrolysis to yield this compound (K)

-

Rationale: The Sandmeyer-type reaction is a classic and reliable method for converting anilines to phenols via a diazonium salt intermediate.[8]

-

Procedure:

-

Dissolve the aniline intermediate (G) in a mixture of sulfuric acid and water. Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C to form the stable diazonium salt (I). The reaction is self-validating; the absence of starting aniline can be checked by TLC.

-

In a separate flask, heat a solution of copper(II) sulfate in water to boiling.

-

Slowly and carefully add the cold diazonium salt solution to the hot copper sulfate solution. Vigorous nitrogen evolution will occur.

-

After the addition is complete, continue heating for 30 minutes to ensure complete hydrolysis.

-

Cool the reaction mixture and extract the crude phenol (K) with a suitable solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by vacuum distillation or recrystallization.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of its functional groups.

-

Phenolic -OH Group: This group is acidic and can be readily deprotonated to form a phenoxide. This allows for classic O-alkylation (Williamson ether synthesis) and O-acylation reactions to produce ethers and esters, respectively.[9]

-

Aromatic Ring Halogens: The three halogens offer a platform for sequential cross-coupling reactions. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend C-I > C-Br > C-Cl >> C-F.[10] This provides a critical handle for selective functionalization.

-

C-Br Bond: This is the most reactive site for standard cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. Milder reaction conditions can be employed to selectively modify this position while leaving the C-Cl bond intact.[10]

-

C-Cl Bond: This bond can be activated for cross-coupling using more forcing conditions (higher temperatures, stronger bases, or specialized catalyst/ligand systems) after the C-Br site has been functionalized.

-

C-F Bond: The C-F bond is generally inert to cross-coupling conditions, providing a stable substituent that can enhance the metabolic stability or binding affinity of a final drug molecule.[11]

-

Potential Derivatization Pathways

Caption: Key reactive sites and potential derivatization pathways.

Generalized Protocol: Suzuki-Miyaura Cross-Coupling at the C-Br Site

-

Rationale: This protocol leverages the higher reactivity of the C-Br bond to selectively form a new C-C bond, a cornerstone of modern medicinal chemistry.[10]

-

Procedure:

-

To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water or DME).

-

Heat the mixture to 80-100°C and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

-

Applications in Drug Discovery and Development

While direct applications of this compound in marketed drugs are not documented, its structural motifs are highly relevant to modern drug discovery programs. Halogenated phenols are crucial intermediates for creating molecules with tailored properties.[2][12]

-

Scaffold for Bioactive Molecules: This compound serves as a rigid scaffold onto which pharmacophoric elements can be precisely attached via the derivatization strategies discussed above.

-

Potential as a Precursor for Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores. The ability to selectively functionalize this phenol makes it an attractive starting point for building such libraries.

-

Analog to Intermediates for CNS Agents: Structurally similar compounds, such as 3-chloro-5-fluorophenol and 3-bromo-5-fluorophenol, are known precursors in the synthesis of Cannabinoid-1 (CB1) receptor antagonists, which have been investigated for treating obesity and related disorders.[10][11] By analogy, this compound represents a novel starting point for exploring new chemical space around such targets.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols must be strictly followed.

Table 2: GHS Hazard Information

| Hazard Code | Description | Source |

|---|---|---|

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation |[3] |

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[13]

-

Avoid generating dust. Wash hands thoroughly after handling.[14]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[1][5]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for synthetic chemists. Its value is encoded in the differential reactivity of its halogen and hydroxyl functional groups, which permits a high degree of control over molecular construction. While detailed studies on this specific molecule are sparse, its potential can be confidently extrapolated from the well-established chemistry of its analogs. By providing a framework for its synthesis, reactivity, and safe handling, this guide aims to empower researchers to unlock the full potential of this versatile building block in their pursuit of novel chemical entities.

References

- PubChem. This compound.

- MySkinRecipes. This compound. [Link]

- PubChem. 5-Bromo-2-chlorophenol.

- LookChem. Exploring 5-Chloro-2-Fluorophenol: Properties, Applications, and Manufacturing Insights. [Link]

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Srini Chem. 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C6H3BrClFO | CID 54759056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 1305322-97-7|this compound|BLD Pharm [bldpharm.com]

- 7. Page loading... [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. srinichem.com [srinichem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

In-Depth Technical Guide: 5-Bromo-3-chloro-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-chloro-2-fluorophenol is a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the phenolic ring, provides a versatile scaffold for the development of novel molecules. This guide offers a comprehensive overview of its fundamental properties, synthesis, potential applications, and safety considerations, grounded in established scientific data.

Core Molecular Attributes

The precise molecular architecture of this compound dictates its chemical reactivity and physical properties. Understanding these foundational attributes is critical for its effective application in research and development.

Molecular Weight and Formula

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for analytical characterization.

-

Monoisotopic Mass: 223.90398 Da[2]

This data is essential for accurate mass spectrometry analysis and for preparing solutions of known concentrations.

Chemical Structure and Identifiers

The spatial arrangement of atoms and the various systems for its identification are fundamental to its study.

-

IUPAC Name: this compound[2]

-

SMILES: C1=C(C=C(C(=C1O)F)Cl)Br[2]

-

InChIKey: GXMIWRKHBJSAJB-UHFFFAOYSA-N[2]

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes key computed physicochemical properties which are predictive of the compound's behavior in various solvent systems and biological environments.

| Property | Value | Source |

| XLogP3-AA | 3 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | ChemScene[3] |

| Topological Polar Surface Area | 20.23 Ų | ChemScene[3] |

| Rotatable Bond Count | 0 | ChemScene[3] |

The XLogP3-AA value suggests a moderate level of lipophilicity, which can influence membrane permeability and solubility in organic solvents.

Synthesis and Reactivity (Hypothetical Workflow)

While specific synthetic routes for this compound are proprietary or detailed in specialized literature, a plausible synthetic strategy can be outlined based on established principles of aromatic chemistry. A common approach would involve the electrophilic halogenation of a substituted fluorophenol precursor.

Caption: A generalized workflow for the synthesis of a halogenated phenol.

Causality in Experimental Choices:

-

Starting Material Selection: The choice of precursor is critical. A molecule like 3-chloro-2-fluorophenol would direct the incoming electrophile (bromine) to the C5 position due to the directing effects of the hydroxyl, fluoro, and chloro substituents.

-

Brominating Agent: N-Bromosuccinimide (NBS) is often chosen as a source of electrophilic bromine because it is a solid that is easier and safer to handle than liquid bromine.

-

Purification: Column chromatography is the standard and necessary method to separate the desired product from unreacted starting materials and any potential regioisomeric byproducts, ensuring high purity.

Applications in Research and Drug Development

Halogenated phenols are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where each halogen can be addressed based on its relative reactivity (typically I > Br > Cl).

This compound can serve as a building block for:

-

Active Pharmaceutical Ingredients (APIs): Introducing this moiety into a larger molecule can modulate its metabolic stability, binding affinity, and pharmacokinetic profile.

-

Molecular Probes: The specific substitution pattern can be exploited to design probes for studying biological systems.

-

Materials Science: Used in the synthesis of specialized polymers and other advanced materials.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards[2]:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

First Aid Measures

Standard first aid protocols should be followed in case of exposure[1]:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a physician.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Storage and Handling

-

Storage: Store at room temperature under a nitrogen atmosphere to prevent degradation[3].

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- This compound | C6H3BrClFO | CID 54759056. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Proposed Synthesis of 5-Bromo-3-chloro-2-fluorophenol

Abstract

5-Bromo-3-chloro-2-fluorophenol is a highly substituted halogenated phenol, a class of compounds of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. The precise arrangement of three different halogen atoms on the phenol ring makes it a valuable and complex building block for the synthesis of novel pharmaceuticals and agrochemicals.[1] This guide provides a detailed, proposed synthetic pathway for this compound, designed for researchers, scientists, and drug development professionals. The proposed multi-step synthesis is grounded in well-established chemical principles and supported by analogous transformations reported in the scientific literature. Each step is elucidated with mechanistic insights, detailed experimental protocols, and visual representations to ensure clarity and reproducibility.

Introduction: The Significance of Polysubstituted Halogenated Phenols

Polysubstituted phenols are crucial intermediates in organic synthesis, finding applications in the production of pharmaceuticals, fine chemicals, and polymers.[2] The introduction of halogen atoms into the phenolic ring can significantly alter the molecule's acidity, reactivity, lipophilicity, and biological activity.[1] Specifically, the combination of bromine, chlorine, and fluorine offers a versatile platform for further chemical modifications. Bromine is particularly useful for metal-catalyzed cross-coupling reactions, while fluorine is often incorporated to enhance metabolic stability and binding affinity in drug candidates.[1] The target molecule, this compound, with its unique substitution pattern, represents a key intermediate for accessing novel chemical space in drug discovery programs.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a pathway originating from a more readily available starting material. A key disconnection is the conversion of an amino group to a hydroxyl group via a Sandmeyer-type reaction, a common strategy for synthesizing phenols.[3][4] This leads back to the corresponding aniline, 5-bromo-3-chloro-2-fluoroaniline. The synthesis of this aniline can be envisioned from a simpler precursor, such as 3-chloro-2-fluoroaniline, through selective bromination.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis involves a two-step sequence starting from 3-chloro-2-fluoroaniline.

Step 1: Electrophilic Bromination of 3-Chloro-2-fluoroaniline

The first step is the selective bromination of 3-chloro-2-fluoroaniline to introduce a bromine atom at the C5 position. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The amino group is a strong activating and ortho-, para-directing group. The fluorine and chlorine atoms are deactivating but also ortho-, para-directing. The positions ortho and para to the amino group are C2, C4, and C6. The C2 position is already substituted with fluorine. The C6 position is sterically hindered by the adjacent amino and fluorine groups. Therefore, the para position (C4) and the other ortho position (C6) relative to the amino group are the most likely sites for electrophilic substitution. However, considering the combined directing effects, the position para to the fluorine (C5) and meta to the chlorine is a plausible site for bromination, especially under carefully controlled conditions. To achieve mono-bromination and prevent over-reaction, a mild brominating agent and a non-polar solvent are recommended.[5]

Caption: Proposed bromination of 3-chloro-2-fluoroaniline.

Step 2: Diazotization of 5-Bromo-3-chloro-2-fluoroaniline and Hydrolysis

The second step involves the conversion of the amino group of 5-bromo-3-chloro-2-fluoroaniline into a hydroxyl group. This is a classic transformation achieved via a two-stage, one-pot reaction.[6] First, the aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a stable diazonium salt.[3] The resulting diazonium salt is then carefully hydrolyzed by heating the aqueous solution to yield the desired phenol, this compound.[6][7]

Caption: Proposed diazotization and hydrolysis to the target phenol.

Detailed Experimental Protocols

The following protocols are proposed based on analogous procedures found in the literature for similar transformations.[3][7][8] Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Synthesis of 5-Bromo-3-chloro-2-fluoroaniline (Proposed)

| Parameter | Value/Description |

| Reactants | 3-Chloro-2-fluoroaniline, Bromine |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Stoichiometry | Bromine (1.0 - 1.1 equivalents) |

Procedure:

-

Dissolve 3-chloro-2-fluoroaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in dichloromethane to the stirred solution over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-chloro-2-fluoroaniline.

Causality behind Experimental Choices:

-

Anhydrous Dichloromethane: A non-polar aprotic solvent is chosen to avoid side reactions and to moderate the reactivity of bromine.[5]

-

Low Temperature: Initiating the reaction at 0 °C helps to control the exothermicity of the reaction and improve regioselectivity.

-

Slow Addition of Bromine: This prevents localized high concentrations of bromine, which could lead to di-bromination.

-

Sodium Thiosulfate Quench: This is a standard procedure to neutralize excess bromine, a corrosive and hazardous reagent.

Synthesis of this compound (Proposed)

| Parameter | Value/Description |

| Reactants | 5-Bromo-3-chloro-2-fluoroaniline, Sodium Nitrite, Sulfuric Acid |

| Solvent | Water, Sulfuric Acid |

| Temperature | Diazotization: 0-5 °C; Hydrolysis: 80-100 °C |

| Stoichiometry | Sodium Nitrite (1.1 - 1.2 equivalents) |

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution.

-

Cool the sulfuric acid solution to 0-5 °C in an ice-salt bath.

-

Add 5-bromo-3-chloro-2-fluoroaniline (1.0 eq) portion-wise to the cold sulfuric acid solution while maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

-

To facilitate hydrolysis, slowly and carefully add the diazonium salt solution to a separate flask containing boiling dilute sulfuric acid. Alternatively, the diazonium salt solution can be heated to 80-100 °C until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 100 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude phenol by column chromatography or recrystallization to yield this compound.

Causality behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is critical for their formation and to prevent premature decomposition.[7]

-

Strong Acidic Medium: A strong acid like sulfuric acid is necessary for the in situ generation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.[3]

-

Controlled Heating for Hydrolysis: The hydrolysis of the diazonium salt to the phenol requires thermal energy. Gradual heating ensures a controlled release of nitrogen gas and prevents a runaway reaction.

Conclusion

This technical guide outlines a plausible and scientifically grounded synthetic pathway for the preparation of this compound. While this proposed route has not been explicitly reported, it is constructed from well-established and reliable chemical transformations commonly employed in organic synthesis. The detailed protocols and mechanistic rationale provide a solid foundation for researchers to undertake the synthesis of this valuable building block. As with any novel synthetic endeavor, experimental optimization of the proposed conditions will be key to achieving high yields and purity. The successful synthesis of this compound will undoubtedly facilitate the exploration of new chemical entities in the fields of drug discovery and materials science.

References

- The Significance of Halogenated Phenols in Modern Chemistry: A Focus on 2-Bromo-6-fluorophenol - NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-04)

- One-pot synthesis of trisubstituted 2-pyrones and polysubstituted phenols through Zn catalyzed cascade of ynone/condensation/elimination reactions - Taylor & Francis Online (2023-08-14)

- Troubleshooting low yields in 3-Chloro-5-fluorophenol synthesis - Benchchem

- CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google P

- CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google P

- CN102260143A - Production process for 3-fluorophenol - Google P

- US4223166A - Process for producing 4-bromo-2-chlorophenols - Google P

- Halogenation of Phenol [closed] - Chemistry Stack Exchange (2018-02-10)

Sources

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]

- 4. CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-chloro-2-fluorophenol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 5-Bromo-3-chloro-2-fluorophenol. As a highly substituted halogenated phenol, this molecule presents a unique spectroscopic fingerprint that is critical for its unambiguous identification, purity assessment, and the elucidation of its role in synthetic chemistry and drug development. This document moves beyond a simple listing of data, offering in-depth explanations of the underlying principles for each spectroscopic technique and providing detailed, field-tested protocols for data acquisition. The causality behind the predicted spectral features is discussed, grounding the interpretation in the established effects of its constituent functional groups. All quantitative data are summarized in clear, accessible tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility. This guide is intended to be a self-validating resource, empowering researchers to confidently analyze and interpret the spectroscopic data of this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound is a polyhalogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2][3] The precise arrangement of its substituents—a hydroxyl group, a fluorine atom, a chlorine atom, and a bromine atom—on the benzene ring creates a unique electronic and steric environment. This, in turn, dictates its reactivity and potential biological activity. Accurate and thorough spectroscopic analysis is therefore not merely a routine characterization step but a fundamental prerequisite for its application in any research or development endeavor.[4]

The presence of multiple halogens and a hydroxyl group suggests that this compound may serve as a versatile intermediate in cross-coupling reactions or as a precursor to more complex molecular architectures.[4] Given its structure, understanding its spectroscopic properties is essential for reaction monitoring, quality control, and for providing the necessary data for regulatory submissions in drug development pipelines.

This guide will systematically explore the predicted and theoretical spectroscopic data for this compound across a range of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[5] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its covalent framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different proton environments and their connectivity. For this molecule, we expect to see signals corresponding to the phenolic hydroxyl proton and the two aromatic protons.

-

Aromatic Protons: The two protons on the aromatic ring are in distinct chemical environments and will appear as two separate signals in the aromatic region (typically 6.5-8.0 ppm).[6] Due to spin-spin coupling with each other and potentially with the ¹⁹F nucleus, these signals are expected to be complex multiplets. The proton at position 6 will likely be a doublet of doublets due to coupling to the proton at position 4 and the fluorine at position 2. The proton at position 4 will also be a doublet of doublets, coupling to the proton at position 6 and the fluorine at position 2.

-

Hydroxyl Proton: The phenolic -OH proton will likely appear as a broad singlet.[7] Its chemical shift can vary significantly (typically 4-12 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.[8] A D₂O shake experiment can be used to confirm this peak, as the proton will exchange with deuterium, causing the signal to disappear.[9]

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| Aromatic H | ~7.0 - 7.5 | Doublet of Doublets | J(H-H), J(H-F) | H-4 |

| Aromatic H | ~6.8 - 7.2 | Doublet of Doublets | J(H-H), J(H-F) | H-6 |

| Hydroxyl H | ~4.0 - 12.0 | Broad Singlet | - | -OH |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts will be influenced by the attached substituents.[10]

-

C-1 (C-OH): This carbon will be deshielded by the hydroxyl group and will appear at a downfield chemical shift.

-

C-2 (C-F): The carbon directly bonded to the fluorine atom will show a large C-F coupling constant and will be significantly deshielded.[11]

-

C-3 (C-Cl): The chlorine atom will cause a moderate downfield shift.

-

C-4 (C-H): This carbon will be influenced by the adjacent bromine and chlorine atoms.

-

C-5 (C-Br): The carbon attached to bromine will show a chemical shift influenced by the "heavy atom effect."

-

C-6 (C-H): This carbon will be influenced by the adjacent hydroxyl and bromine substituents.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Key Feature |

| C-1 | ~145-155 | Attached to -OH |

| C-2 | ~150-160 | Large ¹J(C-F) coupling |

| C-3 | ~125-135 | Attached to -Cl |

| C-4 | ~115-125 | C-H |

| C-5 | ~110-120 | Attached to -Br |

| C-6 | ~120-130 | C-H |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that will provide a single signal for the fluorine atom in this compound.[12][13] The chemical shift of this signal is highly dependent on the electronic environment of the fluorine atom.[14] The signal will likely be a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6).

| Predicted ¹⁹F NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Reference Standard |

| C-F | ~ -120 to -140 | Multiplet | CFCl₃ |

Experimental Protocol for NMR Spectroscopy

Causality in Experimental Choices:

-

Deuterated Solvents: Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's proton signals.[15] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.[16]

-

Shimming: The process of shimming adjusts the magnetic field to be as homogeneous as possible across the sample.[16] This is essential for obtaining sharp, well-resolved NMR signals.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[17] For this compound, the IR spectrum will be dominated by vibrations of the hydroxyl group and the aromatic ring.

Predicted IR Spectral Features

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.[18] The broadness of this peak is a result of intermolecular hydrogen bonding.[19]

-

Aromatic C-H Stretch: Weaker absorptions are expected just above 3000 cm⁻¹ corresponding to the stretching of the C-H bonds on the aromatic ring.[20]

-

Aromatic C=C Bending: A series of medium to strong absorptions between 1450 and 1600 cm⁻¹ will be present, which are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.[6]

-

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region is indicative of the C-O stretching of the phenol.

-

C-X Stretches (X = F, Cl, Br): The carbon-halogen stretching vibrations will appear in the fingerprint region (below 1300 cm⁻¹). These are often complex and can be difficult to assign individually.

| Predicted IR Data | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Hydroxyl group |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium | Aromatic C-H |

| Aromatic C=C Bends | 1450 - 1600 | Medium to Strong | Benzene ring |

| C-O Stretch | 1200 - 1260 | Strong | Phenolic C-O |

| C-F Stretch | 1100 - 1200 | Strong | Carbon-Fluorine |

| C-Cl Stretch | 700 - 850 | Medium to Strong | Carbon-Chlorine |

| C-Br Stretch | 500 - 650 | Medium to Strong | Carbon-Bromine |

Experimental Protocol for IR Spectroscopy (Thin Solid Film)

Causality in Experimental Choices:

-

Salt Plates: Materials like NaCl and KBr are used for the sample plates because they are transparent to infrared radiation in the typical analytical range.[17]

-

Background Spectrum: A background spectrum is collected to subtract the absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, from the final sample spectrum.[3]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern.[21]

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (225.44 g/mol ). Due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. The most intense peaks in this cluster will be at m/z values corresponding to the combinations of the most abundant isotopes.

-

Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of CO and CHO. Halogenated aromatic compounds can also lose halogen atoms or HX. The exact fragmentation pattern will provide further confirmation of the structure.

| Predicted Mass Spectrometry Data | m/z Value | Interpretation |

| ~224, 226, 228 | Isotopic cluster | Molecular Ion (M⁺) |

| M - 28 | Loss of CO | Fragmentation |

| M - 29 | Loss of CHO | Fragmentation |

| M - X (X=Br, Cl) | Loss of a halogen atom | Fragmentation |

Experimental Protocol for LC-MS

Causality in Experimental Choices:

-

LC Separation: Liquid chromatography is used to separate the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.[22]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like phenols, as it typically results in minimal fragmentation and a strong molecular ion peak.[23]

UV-Visible (UV-Vis) Spectroscopy: Analyzing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[24] Aromatic compounds have characteristic UV absorptions due to their conjugated π-electron systems.[25]

Predicted UV-Vis Spectrum

Benzene exhibits two primary absorption bands around 204 nm and a weaker, secondary band around 256 nm.[25] The substituents on the benzene ring in this compound will cause a bathochromic (red) shift of these absorptions to longer wavelengths.[26] The hydroxyl group, in particular, is an auxochrome that will increase the wavelength and intensity of the absorption bands.

| Predicted UV-Vis Data | λ_max (nm) | Transition |

| ~210-230 | π → π | Primary band |

| ~270-290 | π → π | Secondary band |

Experimental Protocol for UV-Vis Spectroscopy

Causality in Experimental Choices:

-

UV-Transparent Solvent: It is essential to use a solvent that does not absorb significantly in the UV region of interest to avoid interference with the analyte's spectrum.[1]

-

Blank Measurement: The blank measurement is used to subtract the absorbance of the solvent and the cuvette, so that the resulting spectrum is only that of the analyte.[27][28]

Conclusion

The spectroscopic characterization of this compound is a multifaceted process that requires the integration of data from several analytical techniques. This guide has provided a detailed theoretical framework for predicting and interpreting the NMR, IR, MS, and UV-Vis spectra of this compound, grounded in the fundamental principles of spectroscopy and the known effects of its constituent functional groups. The experimental protocols outlined herein are designed to be robust and reproducible, providing a clear path for researchers to obtain high-quality data. By understanding the causality behind the experimental choices and the interpretation of the resulting spectra, scientists and drug development professionals will be well-equipped to unambiguously identify and characterize this important synthetic building block.

References

- Agilent. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.

- Drawell. (n.d.). How to Use UV Vis Spectrophotometer.

- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University College of Engineering.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.

- Universal Lab. (2024). The Operating Manual for UV-Vis Spectrophotometer.

- Rochester Institute of Technology. (n.d.). Shimadzu UV-Vis 1800 Operating Procedure.

- Fiveable. (n.d.). Spectroscopy of Aromatic Compounds.

- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.

- University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation.

- Wikipedia. (2024). Infrared spectroscopy.

- Scribd. (n.d.). Infra-Red Spectroscopy of Solids and Solutions Experiment.

- University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.

- Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling study. Magnetic Resonance in Chemistry, 42(5), 436-444.

- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.

- Reich, H. J. (2020). The NMR Experiment. Organic Chemistry Data.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.

- Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds.

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols.

- Ma, L., & Li, W. (2010).

- Gerig, J. T. (2002). Principles and Topical Applications of 19F NMR Spectrometry. In Annual Reports on NMR Spectroscopy (Vol. 47, pp. 1-61). Academic Press.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-18.

- Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.

- Saielli, G., & Bagno, A. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(3), 1514-1522.

- ResearchGate. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes.

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

- SlideShare. (n.d.). Nmr spectroscopy of fluorine 19.

- WebAssign. (n.d.). Experiment 2 - NMR Spectroscopy.

- ResearchGate. (2008). Fast LC/MS in the analysis of small molecules.

- MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE.

- The Organic Chemistry Tutor. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule [Video]. YouTube. [Link]

- MMRC. (n.d.). Infrared Spectroscopy.

- Chemik. (n.d.). 19Flourine NMR.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.

- St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.

- University of Mississippi. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species.

- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.

- WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Google Patents. (2021). Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

- Google Patents. (2020). Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

Sources

- 1. cbic.yale.edu [cbic.yale.edu]

- 2. The Operating Manual for UV-Vis Spectrophotometer | Universal Lab Blog [universallab.org]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. webassign.net [webassign.net]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. biophysics.org [biophysics.org]

- 14. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 15. web.mit.edu [web.mit.edu]

- 16. uwyo.edu [uwyo.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Interpreting IR Spectra [chemistrysteps.com]

- 19. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. fiveable.me [fiveable.me]

- 22. researchgate.net [researchgate.net]

- 23. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. repository.up.ac.za [repository.up.ac.za]

- 25. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 26. spcmc.ac.in [spcmc.ac.in]

- 27. drawellanalytical.com [drawellanalytical.com]

- 28. engineering.purdue.edu [engineering.purdue.edu]

A Technical Guide to the ¹H NMR Spectroscopic Analysis of 5-Bromo-3-chloro-2-fluorophenol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled technique for the structural elucidation of organic molecules.[1][2] This guide provides an in-depth technical examination of the ¹H NMR spectrum of 5-Bromo-3-chloro-2-fluorophenol, a polysubstituted aromatic compound. We will dissect the theoretical principles governing the spectral appearance of this molecule, including the complex interplay of substituent effects on chemical shifts and the nuances of proton-proton and long-range proton-fluorine spin-spin coupling. This document serves not only as a predictive analysis but also as a practical guide, offering detailed, field-proven protocols for sample preparation, data acquisition, and processing. The methodologies are designed to be self-validating, ensuring researchers can confidently acquire and interpret high-quality, reproducible data.

Introduction: The Structural Challenge

This compound presents a unique structural puzzle. With five different substituents on a benzene ring, the electronic environment is highly complex. The precise assignment of its structure is critical in contexts such as medicinal chemistry, where regioisomers can exhibit vastly different biological activities, and in materials science, where substituent patterns dictate physical properties. ¹H NMR spectroscopy is the primary tool for confirming the substitution pattern and purity of such compounds.[3] This guide will systematically predict the ¹H NMR spectrum of this molecule and provide the robust experimental framework required to obtain and validate it.

Theoretical Principles: Predicting the Spectrum

The ¹H NMR spectrum is governed by three primary factors: chemical shift (δ), spin-spin coupling (J), and integration. For this compound, the aromatic region will contain signals for the two remaining protons, H-4 and H-6. The hydroxyl proton (-OH) will also be present.

Substituent Effects on Chemical Shift

The chemical shift of an aromatic proton is exquisitely sensitive to the electronic nature of the other substituents on the ring.[4][5] Each substituent exerts an influence through inductive and resonance effects, either shielding (upfield shift to lower ppm) or deshielding (downfield shift to higher ppm) the nearby protons.

-

-OH (Hydroxyl): A strongly activating, electron-donating group. It shields protons, particularly at the ortho and para positions.

-

-F (Fluoro): Highly electronegative (inductive withdrawal, deshielding) but also a π-donor through resonance (shielding). The net effect is complex but it generally shields para protons and has a variable effect on ortho and meta protons.

-

-Cl (Chloro): Inductively electron-withdrawing (deshielding) and weakly electron-donating through resonance. The net effect is typically deshielding.

-

-Br (Bromo): Similar to chlorine, it is an inductively withdrawing and weakly resonance-donating group, resulting in a net deshielding effect.

Predicted Chemical Shifts for this compound:

-

H-4: This proton is ortho to the electron-withdrawing chlorine atom and meta to the bromine and hydroxyl groups. It is also para to the fluorine atom. The combined deshielding effects of Cl and Br are expected to dominate, placing this proton relatively downfield.

-

H-6: This proton is positioned ortho to both the strongly electron-donating hydroxyl group and the electron-withdrawing bromine atom. The significant shielding from the -OH group is anticipated to shift this proton upfield relative to H-4.

-

-OH Proton: The chemical shift of the phenolic proton is highly variable, depending on solvent, concentration, and temperature, typically appearing as a broad singlet. Its presence can be confirmed by a D₂O shake experiment, where the proton exchanges with deuterium, causing the signal to disappear.[6]

Spin-Spin (J) Coupling: Deciphering Connectivity

Spin-spin coupling provides direct evidence of through-bond connectivity, manifesting as signal splitting.[2][7] In this molecule, both proton-proton (H-H) and proton-fluorine (H-F) couplings are expected.

-

⁴J_H-H (meta-coupling): The two aromatic protons, H-4 and H-6, are meta to each other. This four-bond coupling is typically small, in the range of 1-3 Hz.[8][9]

-

⁴J_H-F (meta-coupling): H-4 is meta to the fluorine atom. This four-bond coupling is expected to be observable.

-

⁵J_H-F (para-coupling): H-6 is para to the fluorine atom. Five-bond H-F couplings are often observed in aromatic systems and can provide crucial diagnostic information.[10]

The interplay of these couplings will result in complex multiplicities for each proton signal, likely appearing as a doublet of doublets or a more complex multiplet.

Caption: Predicted spin-spin coupling in this compound.

Predicted ¹H NMR Data Summary

Based on the theoretical principles, the following table summarizes the predicted ¹H NMR spectral data. The exact chemical shifts are estimations and will be confirmed by experimental data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-4 | ~7.3 - 7.6 | Doublet of Doublets (dd) | ⁴J_H4-H6 ≈ 2-3 Hz; ⁴J_H4-F ≈ 1-3 Hz | 1H |

| H-6 | ~6.9 - 7.2 | Doublet of Doublets (dd) | ⁴J_H6-H4 ≈ 2-3 Hz; ⁵J_H6-F ≈ 0.5-2 Hz | 1H |

| -OH | ~5.0 - 8.0 (variable) | Broad Singlet (br s) | N/A | 1H |

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable spectrum requires meticulous attention to experimental detail. This protocol is designed to ensure robust and reliable results.

Step-by-Step Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

-

Solvent Selection: Due to the polar phenolic group, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are suitable solvents. DMSO-d₆ is excellent for dissolving polar compounds and will typically show the -OH proton, whereas in CDCl₃, the -OH signal can be broader and more concentration-dependent.[6]

-

Concentration: Weigh approximately 5-10 mg of this compound for a standard ¹H NMR experiment.[11][12]

-

Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[12] Vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for achieving good spectral resolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identity and solvent.

Step-by-Step Data Acquisition

These parameters are recommended for a standard 400-600 MHz spectrometer and should be adjusted as necessary.

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Poor shimming results in broad and distorted peaks.

-

Set Acquisition Parameters:

-

Pulse Angle (p1): Set to a 30° or 45° flip angle. A 90° pulse provides maximum signal for a single scan but requires a longer relaxation delay. A smaller angle allows for a shorter delay between scans.[13]

-

Acquisition Time (AQ): Set to 3-4 seconds. This ensures sufficient data points are collected to resolve the fine splitting patterns.[14][15]

-

Relaxation Delay (d1): Set to 2-5 seconds. For fully quantitative results where peak integrals are compared, this delay should be at least 5 times the longest T₁ relaxation time of the protons of interest.[16]

-

Number of Scans (NS): Start with 8 or 16 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

-

Referencing: The spectrum will be referenced to the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm or CHCl₃ at 7.26 ppm).[6]

-

Execute Experiment: Acquire the Free Induction Decay (FID) data.

Step-by-Step Data Processing

The raw FID must be mathematically processed to generate the frequency-domain spectrum.[17]

-

Fourier Transform (FT): Apply a Fourier transform to the FID to convert the data from the time domain to the frequency domain.

-

Apodization: Multiply the FID by an exponential function (e.g., applying a line broadening of 0.3 Hz) to improve the signal-to-noise ratio, at a slight cost to resolution.

-

Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: Correct any distortions in the baseline of the spectrum.

-

Integration: Integrate the area under each peak. The relative integrals should correspond to the number of protons giving rise to each signal (1:1 for the aromatic protons).

-

Peak Picking: Identify the precise chemical shift (in ppm) for each peak in the multiplets to accurately calculate the coupling constants.

Data Interpretation and Structural Verification Workflow

The following workflow provides a logical path from the processed spectrum to the confirmed molecular structure.

Caption: A systematic workflow for the acquisition and interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a powerful signature of its unique chemical structure. A thorough understanding of substituent effects and spin-spin coupling rules allows for an accurate prediction of the spectrum. By following the rigorous experimental and analytical protocols outlined in this guide, researchers can obtain high-fidelity data to unequivocally confirm the identity and purity of this complex molecule. This systematic approach, blending theoretical prediction with robust experimental practice, is fundamental to advancing research in the chemical and pharmaceutical sciences.

References

- Emery Pharma (2018).

- Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan. [Link]

- Organomation (n.d.). NMR Sample Preparation: The Complete Guide.

- Wiley (n.d.).

- eMagRes (n.d.). NMR Data Processing. John Wiley & Sons, Ltd. [Link]

- University of Leicester (n.d.).

- UCL (n.d.). Sample Preparation.

- Royal Society of Chemistry (2018). Acquiring 1 H and 13 C Spectra.

- PubMed Central (n.d.).

- Iowa State University (n.d.). NMR Coupling Constants.

- Royal Society of Chemistry (2021). NMR Approaches for Probing the Polar Metabolome.

- Mestrelab Resources (2010).

- Iowa State University (n.d.). NMR Sample Preparation.

- University of Wisconsin-Madison (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]

- International Journal of Innovative Research in Science, Engineering and Technology (2016).

- Anasazi Instruments (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. [Link]

- ACS Publications (n.d.). Correlations of Polar Effects of Substituents with Nuclear Magnetic Resonance Spectra of Phenols. The Journal of Organic Chemistry. [Link]

- Oxford Academic (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan. [Link]

- ResearchGate (n.d.). Substituent effects on 1H and 13C NMR chemical shifts in α-monosubstituted phenyl acetates by principal component analysis (PCA). [Link]

- Chemistry LibreTexts (2022). 4.7: NMR Spectroscopy. [Link]

- Wikipedia (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

- PubMed Central (n.d.). An Introduction to Biological NMR Spectroscopy. [Link]

- KPU Pressbooks (n.d.). 6.5 NMR Theory and Experiment. Organic Chemistry I. [Link]

- ResearchGate (n.d.). NMR Spin-Spin Coupling Constants: Bond angle dependence of the sign and magnitude of the vicinal 3 J HF coupling. [Link]

- Organic Chemistry Data (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Journal of Chemical and Pharmaceutical Sciences (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

- Royal Society of Chemistry (n.d.).

- ScienceDirect (n.d.). FLOURINE COUPLING CONSTANTS. Progress in NMR Spectroscopy. [Link]

- The University of Liverpool Repository (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

- Chemistry LibreTexts (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

- ACD/Labs (2025). 1H–1H Coupling in Proton NMR. [Link]

- NIH (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

- YouTube (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

- Royal Society of Chemistry (n.d.).

- NIH (n.d.).

- Modgraph (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

- Chemistry LibreTexts (2023). 5.5: Chemical Shift. [Link]

- Harvard University (2012). Lecture 3: Coupling Constants. [Link]

Sources

- 1. ijirset.com [ijirset.com]